N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide
Description
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide (CAS: 1798724-79-4) is a heterocyclic sulfonamide derivative with the molecular formula C₉H₁₅N₃O₂S and a molecular weight of 229.30 g/mol . The compound features a partially hydrogenated imidazo[1,2-a]pyridine core substituted with a methylene-linked methanesulfonamide group.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-15(13,14)10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRERRUIDSPKFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring is constructed by cyclizing a 2-aminopyridine derivative with an α-haloketone or α-haloester. For example, 2-amino-5-bromopyridine reacts with ethyl 2-chloro-3-oxopropionate under reflux in ethanol to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, an important intermediate.
Reaction conditions: Stirring at room temperature followed by reflux for 24 hours in ethanol.
Outcome: Formation of the bicyclic imidazo[1,2-a]pyridine system with a bromine substituent for further functionalization.
Introduction of the Methyl Group
The methyl group is introduced via alkylation of the imidazo[1,2-a]pyridine intermediate. Typical conditions involve:
Reagents: Methyl iodide or methyl bromide.
Base: Potassium carbonate or triethylamine.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
Temperature: Ambient to moderate heating (25–60°C).
This step selectively methylates the nitrogen or carbon sites depending on the substrate and reaction conditions, enabling precise substitution patterns critical for biological activity.
Sulfonamide Formation
The final sulfonamide group is formed by reacting the methylated intermediate amine with methanesulfonyl chloride:
Reagents: Methanesulfonyl chloride.
Base: Triethylamine or pyridine to neutralize the generated hydrochloric acid.
Solvent: Dichloromethane or similar inert solvents.
Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.
This reaction yields the target compound this compound with high specificity and purity.
Industrial Scale Production Considerations
For industrial manufacturing, the synthetic route is adapted to continuous flow processes to enhance:
Reproducibility: Automated reagent addition and temperature control.
Yield: Optimization of reaction times and stoichiometry.
Purity: Inline purification and monitoring techniques such as HPLC.
Safety: Controlled handling of reactive intermediates and sulfonyl chlorides.
These improvements facilitate large-scale production while maintaining the compound's structural integrity and biological activity.
Research Findings and Analytical Data
Research on this compound and its analogs has provided the following insights:
Analytical characterization includes:
NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure and substitution pattern.
Mass Spectrometry: LC-MS and HRMS validate molecular weight and purity.
HPLC: Used for purification and purity assessment, ensuring >99% purity for research applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Core Formation | Cyclization | 2-Aminopyridine + α-haloketone, EtOH, reflux | Imidazo[1,2-a]pyridine core |
| 2. Methyl Group Introduction | Alkylation | Methyl iodide/bromide, K2CO3, DMF, RT–60°C | Methylated intermediate |
| 3. Sulfonamide Formation | Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0–RT°C | Final sulfonamide compound |
Chemical Reactions Analysis
Types of Reactions: N-{5H,
Biological Activity
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)methanesulfonamide
- CAS Number : 1798724-79-4
- Molecular Formula : C9H15N3O2S
- Molecular Weight : 215.30 g/mol
Biological Activity Overview
Research indicates that imidazopyridine derivatives exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown promise as potential anticancer agents. For instance, studies have demonstrated that certain imidazopyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antiviral Properties : Some derivatives have been identified as effective against viral infections. Notably, imidazopyridine compounds have been explored for their ability to inhibit respiratory syncytial virus (RSV) fusion .
- Antimicrobial Effects : The antibacterial and antifungal activities of these compounds are also noteworthy. Research has indicated that imidazopyridines can disrupt bacterial cell walls and inhibit the growth of fungi .
Case Studies
- Antitumor Efficacy :
- Antiviral Activity :
- Antimicrobial Studies :
Table 1: Biological Activities of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazopyridine derivatives act by inhibiting specific enzymes involved in cell proliferation or viral replication.
- Receptor Modulation : These compounds may also interact with various receptors in the body to exert their effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and three related imidazo-fused derivatives:
Key Observations:
Core Heterocycle Variations: The target compound and the triazolyl propanamide derivative share the tetrahydroimidazo[1,2-a]pyridine core. The nitrophenyl-containing compound retains the pyridine core but introduces bulky substituents (e.g., nitrophenyl, dicarboxylate esters), significantly increasing molecular weight (~530 vs. 229 g/mol for the target).
The triazolyl propanamide group in introduces a heteroaromatic triazole ring, which may enhance metabolic stability or modulate target affinity compared to sulfonamides . The nitrophenyl and cyano groups in likely enhance π-π stacking and electron-withdrawing effects, respectively, which could influence reactivity or photophysical properties .
Physicochemical Properties :
- Only the nitrophenyl derivative provides explicit melting point data (243–245°C), reflecting its crystalline nature due to polar substituents. The absence of such data for the target compound limits direct comparisons.
- The pyrimidine derivative has an estimated molecular weight of ~574 g/mol, exceeding the target’s 229 g/mol, which may reduce bioavailability in pharmaceutical contexts .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Core Cyclization | Glacial acetic acid, RT, 12h | 75% | 93% |
| Reductive Amination | NaBH₄, MeOH, 0–10°C | 56% | 88% |
| N-Methylation | Dimethylamine, 50–55°C, 3h | 91.6% | 95% |
Q. Table 2. Stability Under Varied pH Conditions
| pH | Degradation Half-Life (Days) | Major Degradant |
|---|---|---|
| 2.0 | 3 | Sulfonic acid derivative |
| 7.4 | 180 | None |
| 9.0 | 7 | Des-methyl analog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
